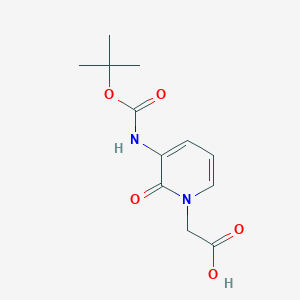

Boc-3-amino-1-carboxymethyl-pyridin-2-one

Description

Significance of Pyridin-2-one Scaffolds in Chemical Synthesis and Medicinal Chemistry

The pyridin-2-one moiety, a six-membered nitrogen-containing heterocycle, is a cornerstone in the fields of organic synthesis and medicinal chemistry. iipseries.orghilarispublisher.com Recognized as a "privileged scaffold," its structure is a recurring feature in a multitude of natural products and FDA-approved drugs. hilarispublisher.combohrium.comresearchgate.net The utility of the pyridin-2-one core stems from its unique chemical properties, which make it an invaluable building block for creating complex molecules. iipseries.org

In medicinal chemistry, pyridinone structures are highly valued for several reasons. They can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets like enzymes and receptors. researchgate.netfrontiersin.orgnih.gov Furthermore, they frequently serve as bioisosteres for amides, phenyl groups, and other heterocyclic rings, allowing chemists to fine-tune a drug molecule's pharmacological properties, such as its solubility, lipophilicity, and metabolic stability. researchgate.netfrontiersin.org This versatility has led to the incorporation of pyridin-2-one scaffolds into a wide array of therapeutic agents. rsc.org

Research has demonstrated that derivatives of pyridin-2-one exhibit a broad spectrum of biological activities. nih.gov These compounds are integral to the development of drugs with applications ranging from cancer treatment to infectious diseases. frontiersin.orgnih.gov The adaptability of the pyridinone ring allows for extensive chemical modification, enabling the synthesis of large libraries of compounds for drug discovery programs. bohrium.com

| Biological Activity | Therapeutic Area | Reference |

|---|---|---|

| Antitumor / Anticancer | Oncology | bohrium.comfrontiersin.orgnih.gov |

| Antimicrobial | Infectious Diseases | frontiersin.orgnih.gov |

| Anti-inflammatory | Immunology | frontiersin.orgnih.gov |

| Antiviral (including Anti-HIV and Anti-HBV) | Infectious Diseases | hilarispublisher.comnih.gov |

| Kinase Inhibition | Oncology, Inflammation | researchgate.netfrontiersin.orgnih.gov |

| Cardiotonic | Cardiology | frontiersin.orgnih.gov |

| Anticoagulant | Hematology | frontiersin.orgnih.gov |

Role of the tert-Butoxycarbonyl (Boc) Protecting Group in Advanced Organic Synthesis

The tert-butoxycarbonyl group, commonly known as the Boc group, is one of the most widely used amine-protecting groups in organic synthesis. jk-sci.com Its primary function is to temporarily mask the reactivity of an amino group, preventing it from participating in unwanted side reactions during a multi-step chemical synthesis. ontosight.ai This strategy is fundamental in the construction of complex molecules, particularly in peptide synthesis and the development of pharmaceuticals. ontosight.ainumberanalytics.com

The popularity of the Boc group is due to its ideal characteristics: it is easy to introduce, stable under a wide range of reaction conditions (especially basic and nucleophilic environments), and can be removed cleanly under specific, mild acidic conditions. ontosight.aiorganic-chemistry.org This stability allows for selective chemical transformations to be performed on other parts of a molecule without affecting the protected amine. organic-chemistry.org

The introduction of a Boc group typically involves the reaction of an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. jk-sci.comontosight.ai Its removal, or deprotection, is most often achieved using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). jk-sci.comwikipedia.org The byproducts of this deprotection are typically volatile (isobutylene and carbon dioxide), which simplifies the purification of the final product. jk-sci.com The ability to use the Boc group in conjunction with other protecting groups, such as Fmoc or Cbz, allows for complex "orthogonal" protection strategies, which are essential in advanced synthetic chemistry. numberanalytics.com

| Process | Common Reagents | Reaction Conditions | Reference |

|---|---|---|---|

| Protection (Addition of Boc) | Di-tert-butyl dicarbonate (Boc₂O) | Aqueous base (e.g., NaOH) or organic base (e.g., TEA, DMAP) in a solvent like THF or acetonitrile (B52724) | jk-sci.comwikipedia.org |

| Deprotection (Removal of Boc) | Trifluoroacetic acid (TFA) | In a solvent like dichloromethane (B109758) (DCM) | jk-sci.comwikipedia.org |

| Deprotection (Removal of Boc) | Hydrochloric acid (HCl) | In a solvent like methanol (B129727) or ethyl acetate | wikipedia.org |

| Selective Deprotection | Aluminum chloride (AlCl₃) | Allows cleavage in the presence of other protecting groups | wikipedia.org |

Overview of the Chemical Compound's Research Relevance as a Versatile Intermediate

Boc-3-amino-1-carboxymethyl-pyridin-2-one stands out as a key compound in pharmaceutical research due to its unique structure, which combines the beneficial features of both the pyridin-2-one scaffold and the Boc-protected amine. chemimpex.com This combination makes it an exceptionally versatile intermediate for the synthesis of more complex, biologically active molecules. chemimpex.com

The compound serves as a pre-functionalized building block. The pyridin-2-one core provides a rigid and medicinally relevant framework, while the carboxymethyl group at the 1-position offers a handle for further chemical elaboration or for mimicking a peptide backbone. The 3-amino group, temporarily deactivated by the Boc protecting group, is strategically positioned for the introduction of diverse substituents after a simple deprotection step.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyridin-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O5/c1-12(2,3)19-11(18)13-8-5-4-6-14(10(8)17)7-9(15)16/h4-6H,7H2,1-3H3,(H,13,18)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPLUGXUIIHOKBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CN(C1=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373168 | |

| Record name | {3-[(tert-Butoxycarbonyl)amino]-2-oxopyridin-1(2H)-yl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

882847-09-8 | |

| Record name | {3-[(tert-Butoxycarbonyl)amino]-2-oxopyridin-1(2H)-yl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxo-1,2-dihydropyridin-1-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Boc 3 Amino 1 Carboxymethyl Pyridin 2 One

Retrosynthetic Analysis Approaches for Pyridin-2-one Derivatives

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This approach is crucial for designing efficient and logical synthetic routes.

The pyridin-2-one core is a prevalent motif in many natural products and pharmaceutical agents. iipseries.org Its synthesis and functionalization are of great interest to organic chemists. iipseries.org Retrosynthetic analysis of the pyridin-2-one ring typically involves disconnections that break the heterocyclic ring to reveal acyclic precursors. Common strategies include:

C-N and C-C Bond Cleavage: A primary disconnection strategy involves breaking one of the C-N bonds and an adjacent C-C bond of the ring. This often leads to 1,5-dicarbonyl compounds or their synthetic equivalents and an ammonia (B1221849) source, which can form the ring through a condensation reaction.

Cycloaddition Reversal: For pyridin-2-ones formed via cycloaddition reactions, the retrosynthetic path involves a retro-[4+2] (Diels-Alder) or other pericyclic reactions. This deconstructs the six-membered ring into two simpler components, such as a diene and a dienophile. nih.gov

Functional Group Interconversion (FGI): Before disconnection, functional groups on the ring may be retrosynthetically converted to other groups that facilitate a key bond cleavage. For the target molecule, the carboxymethyl group on the nitrogen and the amino group at the C3 position are considered in the context of their introduction during the synthetic sequence.

These disconnections simplify the complex heterocyclic structure into more manageable acyclic precursors, paving the way for a logical forward synthesis.

The tert-Butoxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis due to its stability in various reaction conditions and its ease of removal. jk-sci.comfishersci.co.uk

Placement (Protection): The Boc group is typically introduced to an amine using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. numberanalytics.com The amine acts as a nucleophile, attacking one of the carbonyl carbons of Boc₂O. jk-sci.com This process is flexible, achieving high yields under mild conditions. fishersci.co.uk

| Parameter | Common Reagents and Conditions |

| Protecting Reagent | Di-tert-butyl dicarbonate (Boc₂O) |

| Base | Triethylamine (B128534) (TEA), Sodium Hydroxide (NaOH), 4-Dimethylaminopyridine (DMAP) fishersci.co.ukwikipedia.org |

| Solvent | Tetrahydrofuran (THF), Dichloromethane (B109758) (DCM), Acetonitrile (B52724), Water jk-sci.comfishersci.co.uk |

| Temperature | Room temperature to moderate heat (e.g., 40°C) fishersci.co.uk |

Removal (Deprotection): The Boc group is labile in acidic conditions. total-synthesis.com Deprotection is typically accomplished using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM) or hydrochloric acid (HCl) in methanol (B129727) or ethyl acetate. fishersci.co.ukwikipedia.org The mechanism involves protonation of the carbamate (B1207046), leading to the formation of a stable tert-butyl cation and carbamic acid, which then decarboxylates to regenerate the free amine. jk-sci.com

| Parameter | Common Reagents and Conditions |

| Deprotecting Reagent | Trifluoroacetic Acid (TFA), Hydrochloric Acid (HCl) fishersci.co.ukwikipedia.org |

| Solvent | Dichloromethane (DCM), Ethyl Acetate, Toluene, Water fishersci.co.ukwikipedia.org |

| Temperature | Room temperature fishersci.co.uk |

| Scavengers | Anisole or thioanisole (B89551) may be used to trap the t-butyl cation intermediate wikipedia.org |

The strategic use of the Boc group is critical in multi-step syntheses. It is resistant to basic hydrolysis, many nucleophiles, and catalytic hydrogenation, making it orthogonal to other protecting groups like Fmoc (removed by base) and Cbz (removed by hydrogenation). total-synthesis.com This orthogonality allows for selective deprotection of different functional groups within the same molecule.

Conventional Batch Synthesis Routes

Conventional synthesis involves the stepwise construction of the target molecule in a reaction vessel. The formation of the pyridin-2-one ring is the key step in synthesizing the target compound's core structure.

Annulation and cyclization reactions are foundational for constructing the pyridin-2-one heterocyclic system. These methods often involve the condensation of acyclic precursors to build the six-membered ring. researchgate.net Various strategies have been developed to improve efficiency and introduce diverse functionalities. iipseries.org For instance, a tandem condensation of propiolamide (B17871) with cyclic β-keto methyl esters can be used to form a fused 2-pyridone ring system. organic-chemistry.org Another approach involves the reaction of ester enolates with aminoaldehydes or ketones in an aldol-like cyclocondensation. nih.gov

Both Brønsted and Lewis acids are effective catalysts for the synthesis of 2-pyridone derivatives. iipseries.org These catalysts activate substrates and facilitate the key ring-forming steps.

Brønsted Acids: Protic acids can promote condensation and cyclization reactions by protonating carbonyl groups, making them more electrophilic and susceptible to nucleophilic attack. Acid-promoted intramolecular ring closures are a common strategy. organic-chemistry.org

Lewis Acids: Lewis acids, such as aluminum chloride (AlCl₃) or zinc bromide (ZnBr₂), can coordinate to reactants to facilitate bond formation. jk-sci.com The Povarov reaction, a well-known method for 2-pyridone synthesis, involves the condensation of an alkyne, an imine, and a nitrile, often catalyzed by a Lewis acid. iipseries.org

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including pyridin-2-ones, by enabling reactions that are otherwise difficult or impossible. iipseries.orgacsgcipr.org These methods often offer high efficiency, regioselectivity, and functional group tolerance. thieme-connect.com

C-H Activation: This strategy involves the direct functionalization of carbon-hydrogen bonds, providing an atom-economical route to substituted pyridines and pyridones. thieme-connect.com

Cross-Coupling Reactions: Palladium-catalyzed reactions like the Suzuki-Miyaura coupling are used to introduce substituents onto a pre-formed pyridin-2-one ring. nih.gov

[2+2+2] Cycloadditions: This powerful method involves the cyclotrimerization of two alkyne molecules and a nitrile to directly form a substituted pyridine (B92270) ring. researchgate.net Various transition metals, including cobalt, rhodium, nickel, and ruthenium, can catalyze this transformation, providing access to complex pyridines from simple precursors. acsgcipr.orgresearchgate.net

Other Catalytic Cyclizations: Metals like copper and iron have also been employed. For example, a CuCl₂-catalyzed condensation of propargylamine (B41283) with ketones is a cost-effective method for pyridine synthesis. semanticscholar.org Iron-catalyzed cyclization of ketoxime acetates and aldehydes offers a green route to symmetrical pyridines. rsc.org

| Catalytic System | Reaction Type | Description |

| Cobalt (Co) | [2+2+2] Cycloaddition | Catalyzes the enantioselective cycloaddition of alkynes and nitriles to form chiral pyridines. researchgate.net |

| Rhodium (Rh) | Hydroacylation/Annulation | Used in the synthesis of pyridines from aldehydes, alkynes, and ammonium (B1175870) acetate. acsgcipr.org |

| Palladium (Pd) | Cross-Coupling | Facilitates reactions like Suzuki-Miyaura to functionalize the pyridin-2-one core. nih.gov |

| Copper (Cu) | Condensation/Annulation | Catalyzes the condensation of ketones with propargylamine to form annulated pyridines. semanticscholar.org |

| Iron (Fe) | Cyclization | Enables the green synthesis of symmetrical pyridines from ketoxime acetates and aldehydes. rsc.org |

Annulation and Cyclization Reactions for Pyridin-2-one Ring Formation

Multi-Component Reactions for Substituted Pyridin-2-ones

Multi-component reactions (MCRs) provide a powerful and efficient strategy for the synthesis of highly substituted pyridin-2-one cores in a single step from readily available starting materials. These reactions are characterized by their high atom economy and operational simplicity. A common approach involves the condensation of an active methylene (B1212753) compound (such as malononitrile (B47326) or cyanoacetamide), an aldehyde, and a compound containing a reactive N-alkyl group. For instance, a three-component reaction of an aldehyde, malononitrile, and an N-alkyl-2-cyanoacetamide can yield a 1-alkyl-6-amino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile. While this specific example leads to a dicarbonitrile derivative, the underlying principle of combining multiple reactants to rapidly build the pyridin-2-one ring is a key strategy.

Vilsmeier-Haack Reaction in Pyridin-2(1H)-one Synthesis

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich compounds and can be adapted for the synthesis of pyridin-2(1H)-ones. The reaction typically involves the use of a Vilsmeier reagent, generated from phosphorus oxychloride (POCl₃) or phosphorus tribromide (PBr₃) and a substituted amide like N,N-dimethylformamide (DMF). This reagent can react with suitable precursors, such as enamines or activated amides, to induce cyclization and form the pyridin-2-one ring. The mechanism is believed to proceed through a sequence of halogenation, formylation, and subsequent intramolecular nucleophilic cyclization. This method is particularly useful for introducing substituents and constructing the heterocyclic core in a one-pot procedure.

Dimroth Rearrangement-Based Approaches

The Dimroth rearrangement is an isomerization reaction that can occur in certain nitrogen-containing heterocycles, where an endocyclic nitrogen atom and an exocyclic nitrogen-containing substituent exchange places. This rearrangement can be a key step in synthetic pathways leading to substituted aminopyridines. For instance, certain 1-alkyl-2-iminopyrimidines can undergo a Dimroth rearrangement to yield 2-alkylaminopyrimidines. While not a direct synthesis of the pyridin-2-one ring itself, this type of rearrangement can be strategically employed to modify a pre-existing heterocyclic system to achieve the desired 3-amino substitution pattern on a pyridine or pyridinone precursor. The reaction is often facilitated by acid or base catalysis and proceeds through a ring-opening and re-closure mechanism.

Introduction of the Carboxymethyl Moiety

Once the 3-amino-pyridin-2-one core is established, the next critical step is the introduction of the carboxymethyl group at the N1 position of the pyridinone ring. This is typically achieved through an N-alkylation reaction.

The most common method for this transformation is the reaction of the 3-amino-pyridin-2-one with a haloacetic acid derivative, such as ethyl bromoacetate, in the presence of a suitable base. The base, for example, sodium hydride (NaH), deprotonates the nitrogen of the pyridinone ring, forming a nucleophilic anion that subsequently attacks the electrophilic carbon of the ethyl bromoacetate, displacing the bromide and forming the N-C bond. The resulting ester can then be hydrolyzed to the corresponding carboxylic acid if desired. Careful control of reaction conditions is necessary to ensure selective alkylation at the N1 position over the exocyclic amino group or the pyridinone oxygen.

Boc Protection of the Amino Group

To facilitate further synthetic manipulations or for biological evaluation, the 3-amino group is often protected. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of conditions and its ease of removal under acidic conditions.

Reagents and Conditions for N-Boc Protection

The most common reagent for the introduction of the Boc group is di-tert-butyl dicarbonate (Boc₂O). The reaction is typically carried out in the presence of a base. A variety of conditions can be employed, offering flexibility depending on the substrate's properties.

| Reagent System | Solvent(s) | Base | Typical Conditions |

| Di-tert-butyl dicarbonate (Boc₂O) | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Water | Triethylamine (TEA), Diisopropylethylamine (DIPEA), Sodium bicarbonate (NaHCO₃), 4-Dimethylaminopyridine (DMAP) | Room temperature or gentle heating |

| Di-tert-butyl dicarbonate (Boc₂O) | Isopropanol/Water | - | Room temperature |

| Di-tert-butyl dicarbonate (Boc₂O) | n-Hexane/Ethyl acetate | - | Heating |

The choice of solvent and base can influence the reaction rate and selectivity. For aminopyridines, systems involving Boc₂O with bases like triethylamine in solvents such as dichloromethane are common. In some cases, coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBt) have been used in conjunction with Boc₂O and a base to facilitate the protection of less reactive amines. google.com

Chemoselectivity Considerations in Amine Protection

A key challenge in the Boc protection of 3-amino-1-carboxymethyl-pyridin-2-one is achieving chemoselectivity. The molecule possesses two potentially reactive nitrogen atoms: the exocyclic 3-amino group and the endocyclic N1-pyridinone nitrogen. The 3-amino group is generally more nucleophilic and thus more reactive towards Boc₂O under standard conditions.

However, the reaction conditions must be carefully controlled to prevent potential side reactions, such as over-alkylation or reaction at the pyridinone nitrogen. The choice of a mild base and controlling the stoichiometry of the reagents are crucial for selectively protecting the primary amino group without affecting the already substituted pyridinone nitrogen. The electron-withdrawing nature of the adjacent carbonyl group in the pyridinone ring deactivates the N1 nitrogen towards further electrophilic attack, which aids in the selective protection of the 3-amino group. researchgate.net

Advanced and Sustainable Synthetic Strategies

Modern synthetic chemistry prioritizes the development of methodologies that are not only efficient but also environmentally conscious. For the synthesis of Boc-3-amino-1-carboxymethyl-pyridin-2-one, advanced strategies such as flow chemistry, electrochemistry, and one-pot reactions offer significant advantages over traditional batch processing. These techniques provide enhanced control over reaction parameters, improve safety profiles, and often lead to higher yields and purity, aligning with the principles of green chemistry.

Flow Chemistry Approaches for Pyridin-2-one Scaffold Synthesis

Flow chemistry has emerged as a powerful technology for the synthesis of heterocyclic compounds, including the pyridin-2-one scaffold. researchgate.net By conducting reactions in a continuously flowing stream through a network of tubes or microreactors, this approach offers superior control over temperature, pressure, and reaction time. researchgate.netflinders.edu.aursc.org The enhanced heat and mass transfer in these systems can lead to increased reaction rates, higher yields, and improved safety, particularly when handling hazardous intermediates. researchgate.netmit.edu

The continuous flow synthesis of substituted 2-pyridone derivatives has been demonstrated to be a highly efficient process. For instance, the synthesis of various 6- and 1,6-substituted-3-cyano-4-methyl-2-pyridones has been successfully carried out in a continuous flow microreactor system. researchgate.net This method involves the reaction of corresponding 1,3-dicarbonyl reagents with N-substituted cyanoacetamides, using a catalyst such as NaOH in a methanol/water mixture. researchgate.net The use of a flow system allows for rapid optimization of reaction conditions, such as temperature, residence time, and stoichiometry, leading to high yields in significantly reduced reaction times compared to conventional batch methods. researchgate.net

Below is a table summarizing the results for the continuous flow synthesis of selected 2-pyridone intermediates, demonstrating the efficiency of this approach. researchgate.net

| Entry | R¹ | R² | Temperature (°C) | Residence Time (min) | Yield (%) |

| 1 | H | CH₃ | 60 | 10 | 91.3 |

| 2 | CH₃ | CH₃ | 60 | 10 | 92.5 |

| 3 | C₂H₅ | CH₃ | 60 | 10 | 94.2 |

| 4 | C₆H₅ | CH₃ | 60 | 10 | 95.6 |

| 5 | H | C₆H₅ | 60 | 10 | 90.7 |

| 6 | CH₃ | C₆H₅ | 60 | 10 | 93.1 |

This table illustrates the high yields achieved for various substituted 2-pyridones in a continuous flow system. researchgate.net

Electrochemical N-Alkylation of N-Boc Protected Aminopyridines

Electrosynthesis offers a green and efficient alternative to conventional chemical methods for N-alkylation. The electrochemical N-alkylation of N-Boc protected aminopyridines has been shown to proceed in very high yields under mild conditions. nih.govresearchgate.net This method utilizes an electrogenerated acetonitrile anion (⁻CH₂CN) as a strong base to deprotonate the Boc-protected amino group, facilitating subsequent alkylation. nih.govresearchgate.netresearchgate.net The reaction is clean, often avoiding the by-products associated with traditional bases like sodium hydride. nih.govresearchgate.net

This technique is particularly relevant for the synthesis of this compound, as it provides a precise method for introducing the carboxymethyl group onto the pyridinone nitrogen. While studies have focused on N-Boc-4-aminopyridines, the principle is applicable to other isomers. The process involves a galvanostatic electrolysis on platinum electrodes in a divided cell, followed by the addition of the alkylating agent (e.g., an ester of bromoacetic acid). nih.gov

The table below presents data on the electrochemical alkylation of N-Boc-4-aminopyridine with various alkylating agents, showcasing the high efficiency of this methodology. nih.gov

| Entry | Alkylating Agent | Product | Yield (%) |

| 1 | CH₃I | N-Boc-N-methyl-4-aminopyridine | 95 |

| 2 | C₂H₅I | N-Boc-N-ethyl-4-aminopyridine | 96 |

| 3 | C₃H₇I | N-Boc-N-propyl-4-aminopyridine | 96 |

| 4 | C₄H₉I | N-Boc-N-butyl-4-aminopyridine | 94 |

| 5 | C₆H₅CH₂Br | N-Boc-N-benzyl-4-aminopyridine | 95 |

This table highlights the yields obtained from the electrochemical N-alkylation of N-Boc-4-aminopyridine, demonstrating the method's effectiveness. nih.gov

One-Pot Synthetic Protocols for Enhanced Efficiency

For the synthesis of substituted 2-pyridones, several one-pot methodologies have been developed. A notable example is the one-pot, two-step synthesis of 6-amino-2-pyridone-3,5-dicarbonitrile derivatives. nih.gov This process uses natural product-based catalysts, such as betaine (B1666868) for the initial Knoevenagel condensation, followed by guanidine (B92328) carbonate for the subsequent cyclization step. nih.gov This strategy can be adapted for the synthesis of the this compound scaffold by carefully selecting the starting materials and catalysts. For instance, a three-component reaction involving a suitable dicarbonyl compound, an amino-protected precursor, and ammonia could be envisioned to construct the core ring structure in a single pot. core.ac.uk The modification of traditional Bohlmann-Rahtz pyridine synthesis into a one-pot, three-component cyclocondensation process, which combines a 1,3-dicarbonyl compound, ammonia, and an alkynone, demonstrates the potential of this approach to generate polysubstituted pyridines with high regiocontrol and in good yields. core.ac.uk

Reactivity and Chemical Transformations of Boc 3 Amino 1 Carboxymethyl Pyridin 2 One and Its Derivatives

Reactivity of the Pyridin-2-one Ring System

The pyridin-2-one scaffold is a crucial pharmacophore found in numerous biologically active molecules. Its reactivity is dictated by the tautomeric equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (B17775) (lactim) forms, though it predominantly exists as the 2-pyridone tautomer. wikipedia.org The presence of the electron-donating amino group and the N-carboxymethyl substituent on the "Boc-3-amino-1-carboxymethyl-pyridin-2-one" molecule further modulates the electron density and reactivity of the ring.

Electrophilic and Nucleophilic Aromatic Substitution Patterns

The pyridine (B92270) ring is generally electron-deficient and thus resistant to electrophilic aromatic substitution (EAS) compared to benzene. When EAS does occur, it typically directs to the 3- and 5-positions. uoanbar.edu.iqlibretexts.org The deactivation is due to the electronegative nitrogen atom, which withdraws electron density inductively and becomes protonated or complexes with Lewis acids under typical EAS conditions, further increasing its electron-withdrawing effect. uoanbar.edu.iq However, the 2-oxo group and, critically, the 3-amino group in the target molecule significantly alter this pattern. The amino group is a strong activating group and is ortho-, para-directing. In the context of the 3-aminopyridin-2-one core, this would strongly favor electrophilic attack at the C4 and C6 positions.

Conversely, the electron-deficient nature of the pyridine nucleus makes it susceptible to nucleophilic aromatic substitution (NAS), particularly at the C2 and C4 positions, as these positions can best stabilize the negative charge of the Meisenheimer intermediate via resonance involving the ring nitrogen. youtube.comquora.com In pyridin-2-one systems, the reactivity towards nucleophiles is well-established. For the subject compound, the presence of a good leaving group would be necessary for a NAS reaction to proceed. Studies on related 3-nitropyridines have shown that a nitro group at the 3-position can be displaced by sulfur nucleophiles, indicating the viability of NAS at this position under certain activation conditions. nih.gov

Regioselective Functionalization of the Pyridin-2-one Core

Achieving regioselective functionalization of the pyridin-2-one core is essential for synthesizing complex derivatives. Modern synthetic methods, particularly transition-metal-catalyzed C-H bond activation, have provided powerful tools for this purpose. rsc.org The site-selectivity of these reactions is often governed by the electronic properties of the ring, steric hindrance, and the use of directing groups. rsc.org

For "this compound," the existing substituents play a key role in directing further functionalization. The pivaloylamino group, a bulky protecting group similar in function to Boc, has been shown to direct ortho-lithiation in simple aminopyridines, enabling regiospecific substitution. acs.org Similarly, the Boc-amino group could direct metalation and subsequent reaction with electrophiles to the C4 position. Furthermore, catalyst systems can be designed to target specific positions. For example, nickel/aluminum co-catalyzed systems have been used for C6-selective alkenylation and alkylation of 2-pyridones. rsc.org The synthesis of a 3-aminopyridin-2-one based fragment library has been accomplished using Suzuki cross-coupling reactions at the C5-position of a pre-functionalized bromo-aminopyridine precursor, demonstrating a robust method for regioselective C-C bond formation. nih.govresearchgate.net

Intramolecular Cyclization Pathways

The functional groups present in "this compound" and its derivatives—specifically the amino group (once deprotected) and the carboxymethyl group on the ring nitrogen—are suitably positioned to participate in intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. For instance, following the deprotection of the Boc group, the resulting free amine at the 3-position could potentially react with the carboxymethyl group (or an activated form thereof) to form a bicyclic lactam.

Such intramolecular cyclizations are a common strategy for building complex molecular architectures. For example, cobalt-catalyzed [2+2+2] cycloadditions involving substrates with ynamide, alkyne, and nitrile functionalities have been used to construct tricyclic fused 3-aminopyridines. nih.gov While a direct analogy, this demonstrates the principle of using strategically placed reactive groups to build fused systems onto a pyridine core. Similarly, PIDA-mediated intramolecular oxidative cyclization is a known method for forming N-O bonds to create oxadiazoles (B1248032) from amidoxime (B1450833) precursors. rsc.org This suggests that with appropriate derivatization, the amino and adjacent ring positions could participate in various intramolecular bond-forming reactions.

Chemical Transformations Involving the Protected Amino Group

The tert-Butoxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its stability under a broad range of conditions, including exposure to nucleophiles and bases, while being readily removable under acidic conditions.

Selective Deprotection of the tert-Butoxycarbonyl (Boc) Group

Selective removal of the Boc group is a cornerstone of multi-step synthesis involving polyfunctional molecules. The most common method for Boc deprotection is treatment with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or hydrogen chloride (HCl) in an organic solvent like dioxane or methanol (B129727). researchgate.netmasterorganicchemistry.com The choice of acid and solvent allows for tuning of the reaction conditions to ensure the selective cleavage of the Boc group while leaving other acid-sensitive functionalities, if present, intact. For example, using 4 M HCl in dioxane is reported to provide superior selectivity for deprotecting Nα-Boc groups in the presence of tert-butyl esters and ethers.

Acid-Mediated Boc Cleavage Mechanisms

The acid-mediated cleavage of the Boc group proceeds through a well-understood mechanism. The initial step involves the protonation of the carbonyl oxygen of the carbamate (B1207046) by the acid. masterorganicchemistry.com This protonation makes the carbonyl carbon more electrophilic and facilitates the subsequent fragmentation step.

The key step is the heterolytic cleavage of the tert-butyl-oxygen bond to generate a stable tert-butyl cation and a carbamic acid intermediate. masterorganicchemistry.com The carbamic acid is unstable and rapidly undergoes decarboxylation (loss of CO₂) to yield the free, protonated amine. A final workup with a base neutralizes the amine salt to provide the deprotected amine.

Mechanism of Acid-Mediated Boc Cleavage

Protonation: The carbonyl oxygen of the Boc group is protonated by an acid (H⁺).

Formation of tert-Butyl Cation: The protonated carbamate eliminates a stable tert-butyl cation.

Formation of Carbamic Acid: This results in the formation of an unstable carbamic acid intermediate.

Decarboxylation: The carbamic acid spontaneously loses carbon dioxide.

Formation of Amine: The final product is the protonated amine, which can be neutralized to the free amine.

Kinetic studies of HCl-catalyzed Boc deprotection have revealed that the reaction rate can exhibit a second-order dependence on the HCl concentration. acs.orgacs.orgnih.gov This suggests a mechanism involving a general acid-catalyzed separation of a reversibly formed ion-molecule pair that arises from the fragmentation of the protonated carbamate. acs.orgnih.gov In contrast, deprotection with TFA often requires a large excess of acid and can show different kinetic dependencies. acs.orgnih.gov

Below is a table summarizing various acidic reagents commonly used for Boc deprotection.

| Reagent | Solvent(s) | Typical Conditions | Reference(s) |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Neat or 20-50% solution, Room Temp, 0.5-2 h | researchgate.netmasterorganicchemistry.com |

| Hydrogen Chloride (HCl) | Dioxane, Methanol, Ethyl Acetate | 1-4 M solution, Room Temp, 0.5-4 h | researchgate.net |

| Sulfuric Acid (H₂SO₄) | Toluene/Propan-2-ol | Catalytic amounts, Elevated Temp | acs.orgnih.gov |

| Methane Sulfonic Acid | Toluene/Propan-2-ol | Catalytic amounts, Elevated Temp | acs.orgnih.gov |

Alternative Deprotection Strategies (e.g., Metal-catalyzed, Silylation)

Beyond traditional strong acid-mediated cleavage, several alternative methods have been developed for the deprotection of Boc-protected amines, which can be advantageous when acid-sensitive functional groups are present in the molecule.

Metal-catalyzed Deprotection:

The use of Lewis acids and transition metals as catalysts for Boc deprotection has emerged as a mild and efficient alternative. Iron(III) salts, in particular, have been demonstrated as effective catalysts for the selective removal of the Boc group in various N,N'-diprotected amino acids and amine derivatives. nih.govacs.org This method is noted for its clean reaction profile, often not requiring extensive purification. nih.gov While specific studies on this compound are not prevalent, the general applicability of this method to other N-Boc protected amines suggests its potential utility. The catalytic cycle is proposed to involve the coordination of the iron(III) species to the carbonyl oxygen of the Boc group, facilitating its cleavage.

| Catalyst | Substrate Type | Advantage |

| Iron(III) salts | N,N'-diprotected amino acids and amines | Sustainable, clean process, minimal purification needed nih.govacs.org |

Silylation-based Deprotection:

Silylation reagents offer another avenue for Boc group removal under non-acidic conditions. Reagents like trimethylsilyl (B98337) iodide (TMSI) can be used for the deprotection of Boc-protected amines. google.com A relevant example is the deprotection of 5-bromo-2-methoxypyridin-3-amine, a structurally related aminopyridine derivative, which was achieved by generating TMSI in situ from trimethylsilyl chloride (TMS-Cl) and sodium iodide (NaI). researchgate.net This approach highlights a silylation-based strategy that could be applicable to the deprotection of this compound, particularly when avoiding strong acids is necessary. researchgate.net The reaction proceeds through the formation of a silyl (B83357) carbamate intermediate, which is unstable and readily cleaves to release the free amine.

| Reagent System | Substrate Example | Conditions |

| TMS-Cl, NaI | 5-bromo-2-methoxypyridin-3-amine | Acetonitrile (B52724) researchgate.net |

Reactions Post-Deprotection (e.g., Alkylation)

Following the removal of the Boc protecting group, the liberated 3-amino group of 3-amino-1-carboxymethyl-pyridin-2-one becomes a nucleophilic site for a variety of chemical transformations. One of the primary reactions is alkylation, which allows for the introduction of diverse substituents at this position, further functionalizing the pyridinone core.

While direct examples of the alkylation of 3-amino-1-carboxymethyl-pyridin-2-one are not extensively documented, the reactivity of the amino group in similar pyridone scaffolds is well-established. For instance, in the synthesis of PIM-1 kinase inhibitors, O-alkylation of the pyridone oxygen is a key step, demonstrating the susceptibility of the pyridone ring system to alkylating agents. nih.gov It is anticipated that the deprotected 3-amino group would readily undergo N-alkylation with various alkyl halides or under reductive amination conditions with aldehydes and a reducing agent. Such reactions would provide access to a library of N-substituted 3-amino-1-carboxymethyl-pyridin-2-one derivatives, which could be valuable for structure-activity relationship studies in medicinal chemistry.

Reactivity of the Carboxymethyl Side Chain

The carboxymethyl group at the 1-position of the pyridinone ring introduces a carboxylic acid functionality, which is a versatile handle for a wide range of chemical modifications. The reactivity of this group allows for the attachment of various moieties through the formation of esters, amides, and other carboxylic acid derivatives.

Esterification and Amidation Reactions

Esterification:

The carboxylic acid of the carboxymethyl side chain can be readily converted to its corresponding ester. Standard esterification procedures, such as reaction with an alcohol in the presence of an acid catalyst or using coupling agents, are expected to be effective. In a related context, the synthesis of pyridylacetic acid derivatives has been reported, where variations in the carboxylate side chain are achieved through different synthetic routes. acs.org The esterification of amino acids, which also possess both amino and carboxylic acid groups, is a well-established process and can be achieved under various conditions, including the use of chlorosulfonic acid and an alcohol. google.com These methods could be adapted for the esterification of the carboxymethyl side chain of the target molecule.

Amidation:

The formation of amides from the carboxylic acid group is a key transformation for introducing a wide array of functional groups. Amidation can be achieved by activating the carboxylic acid, for example, by converting it to an acid chloride or by using a variety of coupling reagents, followed by reaction with a primary or secondary amine. A study on the synthesis of pyridylacetic acid derivatives demonstrated that after an initial substitution reaction, the intermediate could be reacted with various amine nucleophiles to yield the corresponding amides in good yields. acs.org This highlights a viable strategy for the amidation of the carboxymethyl side chain of 3-amino-1-carboxymethyl-pyridin-2-one. Furthermore, direct amidation of unprotected amino acids using Lewis acid catalysts has been reported, which could potentially be applied to this system. nih.gov

Other Carboxylic Acid Derivatizations

Beyond esterification and amidation, the carboxylic acid functionality of the carboxymethyl side chain can undergo other transformations. One such reaction is decarboxylation, which involves the removal of the carboxyl group as carbon dioxide. For instance, the decarboxylation of functionalized 2-pyridone-3-carboxylic acids has been achieved by treatment with potassium carbonate in toluene. nih.govresearchgate.net While this example is for a carboxylic acid at the 3-position, it demonstrates that the pyridone scaffold is amenable to decarboxylation reactions under specific conditions. It is plausible that the carboxymethyl group at the 1-position could also be removed or transformed under appropriate synthetic protocols, leading to further diversification of the pyridinone core.

Spectroscopic and Analytical Characterization Techniques for Research on the Compound

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like Boc-3-amino-1-carboxymethyl-pyridin-2-one. A combination of one-dimensional and two-dimensional experiments provides a complete picture of the atomic arrangement and stereochemistry.

One-dimensional NMR provides fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is used to identify the number of different types of protons and their neighboring environments. For this compound, the spectrum would exhibit characteristic signals for the Boc protecting group, the pyridinone ring, and the carboxymethyl side chain. The protons of the tert-butyl group of the Boc protector are expected to produce a prominent singlet peak around 1.4-1.5 ppm. rsc.orgresearchgate.net The protons on the substituted pyridine (B92270) ring typically appear in the aromatic region of the spectrum. youtube.com The methylene (B1212753) protons of the carboxymethyl group would likely appear as a singlet, and the protons on the pyridinone ring would show characteristic coupling patterns (doublets or triplets) depending on their position.

Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| tert-butyl (Boc group) | ~1.45 | Singlet | 9H |

| Methylene (-CH₂-) | ~4.70 | Singlet | 2H |

| Pyridinone Ring H-4 | ~7.50 | Doublet of doublets | 1H |

| Pyridinone Ring H-5 | ~6.20 | Triplet | 1H |

| Pyridinone Ring H-6 | ~7.80 | Doublet of doublets | 1H |

| Amine (-NH-) | ~8.50 | Singlet (broad) | 1H |

| Carboxyl (-COOH) | ~13.0 | Singlet (very broad) | 1H |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The carbonyl carbon of the Boc group and the pyridinone ring, as well as the carboxyl carbon, are expected to appear far downfield. The quaternary carbon and the methyl carbons of the Boc group have highly characteristic chemical shifts around 80 ppm and 28 ppm, respectively. mdpi.comresearchgate.net The carbons of the pyridinone ring would resonate in the range typical for aromatic and heteroaromatic systems. siftdesk.orgacs.org

Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Methyl (-C(CH₃)₃) | ~28.3 |

| Methylene (-CH₂-) | ~50.0 |

| Quaternary (Boc, -C(CH₃)₃) | ~80.5 |

| Pyridinone Ring C-5 | ~105.0 |

| Pyridinone Ring C-3 | ~125.0 |

| Pyridinone Ring C-4 | ~135.0 |

| Pyridinone Ring C-6 | ~140.0 |

| Carbonyl (Boc, -C=O) | ~153.0 |

| Carbonyl (Pyridinone, C-2) | ~160.0 |

| Carbonyl (Carboxyl, -COOH) | ~170.0 |

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei. emerypharma.comharvard.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this molecule, COSY would show correlations between the adjacent protons on the pyridinone ring (H-4, H-5, and H-6), confirming their connectivity. emerypharma.com

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond direct neighbors to reveal entire spin systems. It would show correlations among all protons belonging to the pyridinone ring system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbon atoms to which they are directly attached. This experiment would be used to definitively assign the carbon signals for the methylene group and the protonated carbons of the pyridinone ring based on the already assigned proton shifts.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying longer-range (2-3 bond) couplings between protons and carbons. It provides the key connections between the molecule's fragments. Expected key correlations would include:

From the methylene protons (-CH₂-) to the ring nitrogen, the C-2 and C-6 carbons of the pyridinone ring, and the carboxyl carbon (-COOH).

From the amine proton (-NH-) to the C-3 and C-4 carbons of the ring.

From the tert-butyl protons to the Boc carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies atoms that are close in space, irrespective of their bonding. It can be used to confirm the spatial arrangement of substituents on the ring, for example, by observing a correlation between the amine proton and the H-4 proton of the pyridinone ring.

Nitrogen-15 NMR spectroscopy provides direct information about the chemical environment of the nitrogen atoms. wikipedia.org The molecule contains two distinct nitrogen atoms: the amide-like nitrogen in the pyridinone ring and the carbamate (B1207046) nitrogen of the Boc-protected amino group.

Due to the low natural abundance and low gyromagnetic ratio of ¹⁵N, direct detection is often challenging. wikipedia.orghuji.ac.il Therefore, ¹⁵N chemical shifts are more commonly determined indirectly using inverse-detected experiments like ¹H-¹⁵N HMBC. This experiment would show long-range correlations from nearby protons (e.g., ring protons, methylene protons) to the ring nitrogen, and from the NH proton to the amino nitrogen, allowing for the assignment of their chemical shifts. youtube.com The chemical shifts provide insight into the electronic state and hybridization of the nitrogen atoms. researchgate.netfigshare.com

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry is used to determine the exact mass of the parent ion with high precision. This allows for the calculation of the elemental formula, serving as a definitive confirmation of the compound's chemical identity. For this compound (C₁₃H₁₈N₂O₅), the calculated monoisotopic mass is 282.1216 Da. HRMS analysis would be expected to yield a measured mass that matches this theoretical value to within a few parts per million (ppm), thus confirming the elemental composition. researchgate.net

Tandem Mass Spectrometry (MS/MS) involves the isolation of a precursor ion (such as the molecular ion, [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation. nist.gov Analyzing the resulting fragment ions provides valuable information about the compound's structure and the connectivity of its functional groups. For this compound, characteristic fragmentation patterns would be expected. niscpr.res.in

A primary fragmentation pathway for Boc-protected amines involves the loss of isobutylene (B52900) (56 Da) or the entire tert-butyl group (57 Da). reddit.com Another common loss is that of CO₂ (44 Da) from the Boc group. Further fragmentation would likely involve cleavage of the carboxymethyl side chain and fragmentation of the pyridinone ring itself.

Predicted Key MS/MS Fragments for [M+H]⁺ (m/z 283.1)

| Fragment Description | Lost Neutral Fragment | Predicted Fragment m/z |

| Loss of isobutylene | C₄H₈ (56 Da) | 227.1 |

| Loss of tert-butyl radical | C₄H₉• (57 Da) | 226.1 |

| Loss of Boc group | C₅H₉O₂• (101 Da) | 182.1 |

| Loss of carboxymethyl radical | •CH₂COOH (59 Da) | 224.1 |

| Loss of CO₂ and isobutylene | CO₂ + C₄H₈ (100 Da) | 183.1 |

Vibrational Spectroscopy

Infrared (IR) spectroscopy is a crucial technique for identifying the functional groups present in "this compound." By analyzing the absorption of infrared radiation at specific wavenumbers, the molecular structure can be confirmed. The expected characteristic IR absorption bands for this compound are detailed in the table below. researchgate.net

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching, broad | 3300 - 2500 |

| N-H (Amine) | Stretching | 3400 - 3250 |

| C-H (Aliphatic) | Stretching | 2980 - 2850 |

| C=O (Boc group) | Stretching | ~1710 |

| C=O (Carboxylic Acid) | Stretching | ~1700 |

| C=O (Pyridinone) | Stretching | ~1650 |

| C=C (Aromatic Ring) | Stretching | 1600 - 1450 |

| N-H (Amine) | Bending | 1650 - 1580 |

| C-O | Stretching | 1300 - 1000 |

The presence of a broad absorption band in the 3300-2500 cm⁻¹ range would be indicative of the O-H stretch of the carboxylic acid. The N-H stretch of the Boc-protected amine would appear in the 3400-3250 cm⁻¹ region. A strong absorption around 1710 cm⁻¹ is characteristic of the carbonyl group in the Boc protecting group. researchgate.net The carbonyl of the carboxylic acid would likely absorb at a similar frequency, while the pyridinone carbonyl would be expected at a slightly lower wavenumber, around 1650 cm⁻¹.

Chromatographic Methods for Purification and Analysis

Chromatographic techniques are indispensable for both the analysis and purification of "this compound."

HPLC is the most widely used analytical technique for assessing the purity of "this compound." tandfonline.comtandfonline.comresearchgate.net Due to the compound's polar nature, reversed-phase HPLC is the method of choice. A C18 column is commonly employed with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), often with a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape. researchgate.net Detection is typically achieved using a UV detector, as the pyridinone ring contains a chromophore that absorbs UV light.

As previously mentioned, direct analysis of "this compound" by GC is generally not feasible without prior derivatization due to its low volatility and potential for thermal degradation. sigmaaldrich.comresearchgate.net The high temperatures of the GC inlet and column can cause the Boc group to cleave and the carboxylic acid to decarboxylate, leading to inaccurate results. Therefore, GC is less commonly used for the routine analysis of this compound compared to HPLC.

For the isolation and purification of "this compound" on a larger scale, preparative HPLC is the preferred method. This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle greater sample loads. By collecting the fraction corresponding to the retention time of the target compound, a highly purified sample can be obtained. This is crucial for ensuring the quality of the compound for subsequent research applications.

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray Diffraction (XRD) is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. In the context of this compound, single-crystal XRD would be the definitive method to establish its three-dimensional structure in the solid state. This technique involves directing a beam of X-rays onto a single crystal of the compound. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots.

By analyzing the positions and intensities of these diffracted spots, researchers can calculate the electron density map of the crystal and, from that, determine the precise positions of each atom in the molecule. This provides invaluable information, including bond lengths, bond angles, and torsional angles, which are fundamental to understanding the molecule's conformation and stereochemistry. Furthermore, XRD analysis reveals details about the crystal packing, identifying any intermolecular interactions such as hydrogen bonding or van der Waals forces that stabilize the crystal lattice.

Despite the importance of this technique, specific crystallographic data for this compound, such as unit cell dimensions, space group, and atomic coordinates, have not been reported in the searched scientific literature.

Elemental Analysis

Elemental analysis is a fundamental analytical technique that determines the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) present in a compound. This is a crucial step in the characterization of a newly synthesized compound to confirm its elemental composition and, by extension, its molecular formula.

For this compound, the theoretical elemental composition can be calculated from its molecular formula, C₁₂H₁₇N₂O₅. The analysis is typically performed using a combustion analyzer. A small, precisely weighed sample of the compound is combusted in a furnace at high temperatures in the presence of excess oxygen. This process converts the carbon in the sample to carbon dioxide (CO₂), the hydrogen to water (H₂O), and the nitrogen to nitrogen gas (N₂) or its oxides, which are then converted back to N₂. The amounts of these combustion products are measured, and from these measurements, the percentages of C, H, and N in the original sample are calculated.

The experimentally determined percentages are then compared to the theoretically calculated values. A close agreement between the experimental and theoretical values provides strong evidence for the compound's purity and proposed molecular formula. While this is a standard characterization technique, specific experimental elemental analysis data for this compound is not available in the reviewed literature.

Below is a table showing the theoretical elemental composition for this compound.

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |

| Carbon | C | 12.011 | 12 | 144.132 | 53.53 |

| Hydrogen | H | 1.008 | 17 | 17.136 | 6.37 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 10.41 |

| Oxygen | O | 15.999 | 5 | 79.995 | 29.73 |

| Total | 269.277 | 100.00 |

Computational and Theoretical Investigations

Quantum Mechanical (QM) Studies

Quantum mechanical studies are fundamental to understanding the behavior of Boc-3-amino-1-carboxymethyl-pyridin-2-one at a molecular level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) has become a primary tool for investigating the molecular and electronic properties of organic compounds. This method is favored for its balance of computational cost and accuracy. DFT calculations can elucidate the optimized three-dimensional structure, electron distribution, and orbital energies of this compound.

For molecules of similar complexity, DFT calculations are often performed using functionals like B3LYP, CAM-B3LYP, or B3PW91, with basis sets such as 6-31G+(d,p) or 6-311++G(d,p) to achieve reliable results. For instance, a computational study on 4-(Boc-amino)pyridine utilized the B3LYP, CAM-B3LYP, and PBE1PBE levels of theory to model its properties. researchgate.net

To provide a representative view of the pyridinone core's geometry, the table below presents DFT-calculated bond lengths and angles for a structurally related compound, 2-amino-3-nitropyridine. These values offer an approximation of the geometry of the substituted pyridin-2-one ring in the target molecule.

| Bond Lengths (Å) | Bond Angles (°) | ||

|---|---|---|---|

| Parameter | Value | Parameter | Value |

| N1-C2 | 1.353 | C6-N1-C2 | 117.8 |

| C2-C3 | 1.417 | N1-C2-C3 | 123.4 |

| C3-C4 | 1.405 | C2-C3-C4 | 118.0 |

| C4-C5 | 1.371 | C3-C4-C5 | 119.3 |

| C5-C6 | 1.401 | C4-C5-C6 | 119.5 |

| C6-N1 | 1.341 | C5-C6-N1 | 121.9 |

| C2-N(amino) | 1.356 | N1-C2-N(amino) | 116.1 |

The conformational landscape of this compound is influenced by the rotational freedom around several single bonds, particularly those connecting the Boc and carboxymethyl substituents to the pyridinone core. Energetic and conformational analysis, typically performed using DFT, can identify the most stable conformers (lowest energy states) and the energy barriers for rotation between them.

The tert-butoxycarbonyl (Boc) protecting group can adopt various orientations relative to the amino group it protects. Computational studies on azapeptides have shown that different DFT functionals, with and without dispersion corrections (like B3LYP vs. B3LYP-D3), can predict different lowest energy conformations, highlighting the importance of accounting for weak intramolecular interactions. mdpi.compreprints.org For the carboxymethyl group attached to the pyridinone nitrogen, rotation around the N-CH₂ and CH₂-COOH bonds will lead to different conformers, with steric and electronic effects dictating their relative stabilities. The analysis would involve a systematic scan of the potential energy surface by rotating these dihedral angles to locate energy minima.

The relative energies of different conformers are crucial for understanding the molecule's behavior in solution and its ability to interact with biological targets.

| Conformer | Description of Orientation | Relative Energy (kcal/mol) |

|---|---|---|

| A | Global Minimum (Most Stable) | 0.00 |

| B | Rotation of Boc Group | +1.5 |

| C | Rotation of Carboxymethyl Group | +2.1 |

| D | Combined Rotations | +3.5 |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more reactive and easily polarizable.

For substituted pyridines and pyridinones, the distribution and energies of these orbitals are heavily influenced by the nature and position of the substituents. Electron-donating groups, like the amino group, tend to raise the HOMO energy, while electron-withdrawing groups can lower the LUMO energy. DFT calculations are routinely used to compute these orbital energies and visualize their spatial distribution. In a study of pyrimidine (B1678525) derivatives, HOMO energies ranged from -5.46 eV to -5.57 eV, with LUMO energies from -1.59 eV to -1.94 eV, resulting in energy gaps between 3.63 eV and 3.88 eV. nih.gov

| Parameter | Typical Energy Range (eV) | Implication |

|---|---|---|

| EHOMO | -5.5 to -6.5 | Electron-donating potential |

| ELUMO | -1.0 to -2.0 | Electron-accepting potential |

| ΔE (HOMO-LUMO Gap) | 3.5 to 5.0 | Chemical reactivity and stability |

Theoretical vibrational frequency calculations are a valuable tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies corresponding to the normal modes of the molecule can be obtained.

These calculations, typically performed using DFT methods like B3LYP, can predict the frequencies and intensities of vibrational bands. researchgate.net However, calculated harmonic frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and incomplete treatment of electron correlation. To improve agreement with experimental data, a scaling factor is commonly applied to the computed frequencies. researchgate.net

For this compound, characteristic vibrational modes would include C=O stretching from the pyridinone ring, the Boc group, and the carboxylic acid; N-H stretching and bending from the amino group; and various C-N, C-O, and C-C stretching and bending modes within the molecule.

| Vibrational Mode | Calculated Frequency (cm-1) | Expected Intensity |

|---|---|---|

| N-H Stretch (Amino) | ~3400-3500 | Medium |

| C-H Stretch (Aliphatic) | ~2950-3000 | Medium-Strong |

| C=O Stretch (Carboxylic Acid) | ~1750 | Strong |

| C=O Stretch (Boc) | ~1720 | Strong |

| C=O Stretch (Pyridinone) | ~1660 | Strong |

| N-H Bend (Amino) | ~1620 | Medium |

| C-N Stretch | ~1250-1350 | Medium-Strong |

Protonation Site Analysis and its Impact on Pyridinone Aromaticity

The basicity of this compound and the site of protonation can be predicted through computational analysis. Potential protonation sites include the pyridinone ring nitrogen, the carbonyl oxygen of the pyridinone, the amino group, and the carbonyl oxygens of the Boc and carboxymethyl groups.

By calculating the proton affinity or the Gibbs free energy of protonation for each potential site, the most thermodynamically favorable protonation site can be identified. Computational studies on a 2-pyridinyl moiety with multiple nitrogen sites showed that protonation predominantly occurs on the azomethine (pyridinic) nitrogen atom. For this compound, the pyridinone carbonyl oxygen and the amino group are likely to be the most basic sites.

Protonation can have a significant impact on the electronic structure and aromaticity of the pyridinone ring. Aromaticity is often evaluated computationally using methods like Nucleus-Independent Chemical Shift (NICS) or by analyzing bond length alternation. Protonation at the carbonyl oxygen would likely increase the aromatic character of the pyridinone ring by enhancing the delocalization of the nitrogen lone pair into the ring system. Conversely, protonation of the ring nitrogen (if it were a pyridine) is known to decrease the ring's aromaticity.

Reactivity and Selectivity Prediction (e.g., Diastereoselectivity, Regioselectivity)

Computational methods are instrumental in predicting the reactivity and selectivity of chemical reactions involving this compound. DFT can be used to model reaction pathways and calculate the activation energies of transition states to predict the most likely products.

For regioselectivity , such as in electrophilic aromatic substitution on the pyridinone ring, the preferred site of attack can be predicted by analyzing the distribution of the HOMO or by calculating condensed Fukui functions, which indicate the local reactivity at each atomic site. The electron-donating amino group at the C3 position is expected to activate the ring towards electrophilic attack, likely directing incoming electrophiles to the C4 or C6 positions.

For predicting diastereoselectivity in reactions involving the creation of new chiral centers, computational modeling can determine the energies of the various diastereomeric transition states. The transition state with the lowest energy corresponds to the major diastereomer that will be formed. This is particularly relevant if the molecule undergoes reactions at the carboxymethyl group or if chiral reagents are used. Theoretical studies on the regioselectivity of ring-closing reactions in related heterocyclic systems have shown that kinetic parameters and steric hindrance are key factors in determining the outcome. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. For "this compound," MD simulations can provide insights into its conformational flexibility and its interactions with other molecules over time. mdpi.com

The pyridin-2-one core is a key structural motif in many biologically active compounds. nih.gov MD simulations can be employed to explore the conformational landscape of this scaffold within "this compound". Such simulations would likely reveal the accessible conformations of the pyridin-2-one ring and the relative orientations of its substituents. The planarity of the pyridinone ring can be distorted by substitutions, and MD simulations can quantify this by tracking key dihedral angles over the simulation time. nih.gov These studies are crucial for understanding how the molecule might adapt its shape to fit into a biological target like an enzyme's active site. nih.gov

Understanding the intermolecular interactions of "this compound" is fundamental to predicting its behavior in a biological system. MD simulations can be used to model the interaction of this compound with target proteins or other biological macromolecules. nih.gov By simulating the compound in a solvated environment with its target, researchers can identify key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov For instance, the lactam NH group of the pyridinone ring can act as a hydrogen bond donor, a feature that has been shown to be important for the activity of other pyridinone-containing molecules. nih.gov Analysis of the simulation trajectories can reveal the stability of these interactions and the preferred binding mode of the molecule. nih.gov

Advanced Computational Tools and Methodologies

Beyond MD simulations, a range of advanced computational tools can be applied to further elucidate the electronic structure and properties of "this compound".

Natural Bond Orbital (NBO) analysis is a theoretical chemistry method used to study charge distribution and bonding in molecules. uni-muenchen.de For "this compound," NBO analysis can provide a detailed picture of the electron density distribution across the molecule. This analysis can quantify the partial charges on each atom, offering insights into the molecule's polarity and the nature of its chemical bonds. faccts.de For example, NBO analysis can reveal the extent of electron delocalization in the pyridin-2-one ring and how this is influenced by the amino and carboxymethyl substituents. nih.gov This information is valuable for understanding the molecule's reactivity and its potential to engage in electrostatic interactions.

Table 1: Illustrative NBO Analysis Data for a Pyridinone Derivative

| Atom | Natural Charge (e) |

| N1 | -0.550 |

| C2 | +0.750 |

| O2 | -0.600 |

| C3 | -0.200 |

| N3 (amino) | -0.850 |

| C4 | +0.100 |

| C5 | -0.150 |

| C6 | +0.120 |

Note: This table presents hypothetical data for illustrative purposes, based on general principles of NBO analysis on similar molecular structures.

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the surface of a molecule. deeporigin.com For "this compound," an MEP map would highlight regions of positive, negative, and neutral electrostatic potential. readthedocs.io Typically, red-colored regions indicate negative potential (electron-rich areas, such as around the carbonyl oxygen), while blue-colored regions indicate positive potential (electron-poor areas, such as around the amide proton). researchgate.net This visual representation is instrumental in predicting how the molecule will interact with other molecules. For instance, it can help identify sites that are likely to act as hydrogen bond donors or acceptors, which is crucial for drug-receptor interactions. researchgate.net

A large number of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties, can be calculated for "this compound". chemmethod.com These descriptors can be categorized into various classes, including electronic, steric, and hydrophobic. Statistical methods like Principal Component Analysis (PCA) and K-means clustering can be used to analyze these descriptors for a set of related compounds. windows.net PCA can help to reduce the dimensionality of the data and identify the most important descriptors that explain the variance within the dataset. researchgate.net K-means clustering can then be used to group molecules with similar descriptor profiles. While a study focused solely on "this compound" would not utilize these methods, they are powerful tools in the context of quantitative structure-activity relationship (QSAR) studies involving a series of pyridinone derivatives. researchgate.net

Radial Distribution Function (RDF) and Reciprocal Space Structure Factor Analysis

Extensive searches for computational and theoretical investigations into the specific structural and dynamic properties of this compound, particularly concerning Radial Distribution Function (RDF) and Reciprocal Space Structure Factor Analysis, did not yield any specific studies or data sets. While computational methods such as Density Functional Theory (DFT) have been applied to the broader class of pyridin-2-one derivatives to explore aspects like molecular orbitals and reactivity, specific analyses of the detailed atomic ordering and bulk structure through RDF and structure factor calculations for this particular compound are not available in the reviewed literature.

Consequently, no data tables or detailed research findings pertaining to the intermolecular or intramolecular atomic distances and correlations for this compound, as would be revealed by RDF analysis, can be presented. Similarly, information regarding the long-range ordering and crystallographic structure that would be elucidated by reciprocal space structure factor analysis is also absent from the available scientific literature.

Applications in Advanced Organic and Medicinal Chemistry Research

Role as a Key Synthetic Intermediate for Bioactive Molecules

Boc-3-amino-1-carboxymethyl-pyridin-2-one serves as a crucial intermediate in the synthesis of a range of bioactive molecules. The presence of the Boc (tert-butyloxycarbonyl) protecting group on the amino function allows for selective reactions at other sites of the molecule. This protecting group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, providing a strategic advantage in multi-step syntheses. The carboxymethyl group at the 1-position of the pyridinone ring offers a handle for further chemical modifications, such as amide bond formation or esterification, enabling the incorporation of this heterocyclic scaffold into larger, more complex molecular architectures with potential therapeutic applications. Chemical suppliers highlight its role as a key compound in pharmaceutical research, ideal for the creation of bioactive molecules.

Building Block in Complex Organic Molecule Synthesis

In the context of combinatorial chemistry and drug discovery, generating a diverse library of compounds around a central scaffold is a common strategy. This compound is an excellent candidate for such scaffold diversity generation. The carboxylic acid can be coupled with a wide array of amines to create a library of amides. Similarly, after the deprotection of the Boc group, the resulting free amine can be acylated or alkylated with various reagents. These straightforward modifications on a central pyridinone core can rapidly lead to a large number of structurally diverse molecules, which can then be screened for biological activity.

Strategies for Peptide Synthesis Utilizing Boc Protection

The Boc protecting group is a cornerstone of peptide synthesis, and this compound, as a Boc-protected amino acid derivative, is well-suited for incorporation into peptide chains. The principles of Boc-based peptide synthesis are applicable to this compound.

In Solid-Phase Peptide Synthesis (SPPS), the C-terminal amino acid is anchored to a solid support (resin), and the peptide chain is elongated by sequential addition of N-terminally protected amino acids. This compound can be incorporated into a peptide sequence using standard Boc-SPPS protocols. The carboxylic acid of the pyridinone derivative would be activated, typically using a carbodiimide (B86325) reagent, and then coupled to the free N-terminus of the growing peptide chain on the solid support. Following the coupling step, the Boc group is removed with an acid, such as trifluoroacetic acid (TFA), to expose a new N-terminal amine for the next coupling cycle.

Table 1: General Steps in Boc-SPPS

| Step | Procedure | Reagents |

|---|---|---|

| 1. Resin Swelling | Swelling the resin in a suitable solvent. | Dichloromethane (B109758) (DCM) or Dimethylformamide (DMF) |

| 2. Deprotection | Removal of the Boc protecting group from the N-terminal amino acid. | Trifluoroacetic acid (TFA) in DCM |

| 3. Neutralization | Neutralizing the resulting trifluoroacetate (B77799) salt. | Diisopropylethylamine (DIPEA) in DCM or DMF |

| 4. Coupling | Coupling the next Boc-protected amino acid. | Boc-amino acid, a coupling agent (e.g., DCC, HBTU), and a base (e.g., DIPEA) |

This table represents a generalized workflow for Boc-SPPS.

In solution-phase peptide synthesis, all reactions are carried out in a homogeneous solution. This compound can also be utilized in this classical approach. The synthesis involves coupling the Boc-protected pyridinone derivative with another amino acid or peptide fragment in solution. Purification after each step is typically required, often involving extraction or crystallization. While generally more time-consuming than SPPS for long peptides, solution-phase synthesis can be advantageous for the large-scale production of shorter peptides or for specific synthetic challenges where SPPS is not suitable. The fundamental steps of deprotection and coupling remain the same as in SPPS, but the workup procedures differ significantly.

Application in Bioconjugation Chemistry

This compound is a versatile scaffold in the field of bioconjugation, a chemical strategy to form a stable covalent link between two molecules, at least one of which is a biomolecule. The unique structural features of this compound, namely the protected amine, the carboxylic acid handle, and the pyridinone core, provide a platform for its application in creating complex biomolecular conjugates.

Attachment of Biomolecules for Drug Delivery Systems